molecular formula C29H28O2 B14297625 3-(1,2,3-Triphenylcycloprop-2-EN-1-YL)octane-2,4-dione CAS No. 113445-85-5

3-(1,2,3-Triphenylcycloprop-2-EN-1-YL)octane-2,4-dione

Cat. No.: B14297625
CAS No.: 113445-85-5
M. Wt: 408.5 g/mol
InChI Key: CEBULWPMNBBLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,2,3-Triphenylcycloprop-2-EN-1-YL)octane-2,4-dione is a complex organic compound characterized by its unique cyclopropene ring structure and multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3-Triphenylcycloprop-2-EN-1-YL)octane-2,4-dione typically involves the cyclopropanation of a suitable precursor followed by functionalization to introduce the octane-2,4-dione moiety. One common method involves the reaction of 1,2,3-triphenylcycloprop-2-en-1-ylium bromide with an appropriate diketone under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3-Triphenylcycloprop-2-EN-1-YL)octane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The phenyl groups and the cyclopropene ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-(1,2,3-Triphenylcycloprop-2-EN-1-YL)octane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,2,3-Triphenylcycloprop-2-EN-1-YL)octane-2,4-dione involves its interaction with molecular targets through its cyclopropene ring and phenyl groups. These interactions can lead to the modulation of various biological pathways, making it a valuable compound for research in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2,3-Triphenylcycloprop-2-EN-1-YL)octane-2,4-dione is unique due to its combination of a cyclopropene ring with multiple phenyl groups and an octane-2,4-dione moiety. This structure provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds.

Properties

CAS No.

113445-85-5

Molecular Formula

C29H28O2

Molecular Weight

408.5 g/mol

IUPAC Name

3-(1,2,3-triphenylcycloprop-2-en-1-yl)octane-2,4-dione

InChI

InChI=1S/C29H28O2/c1-3-4-20-25(31)26(21(2)30)29(24-18-12-7-13-19-24)27(22-14-8-5-9-15-22)28(29)23-16-10-6-11-17-23/h5-19,26H,3-4,20H2,1-2H3

InChI Key

CEBULWPMNBBLSD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(C(=O)C)C1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.